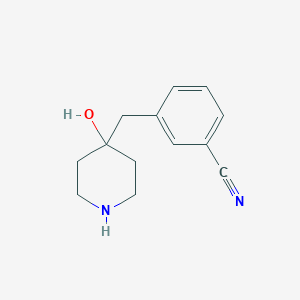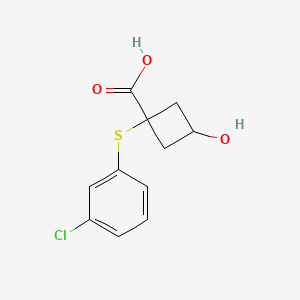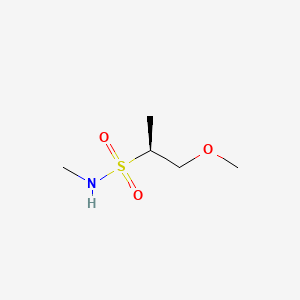![molecular formula C6H16Cl2N2O2S B13564769 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2S and a molecular weight of 251.18 g/mol . This compound is a derivative of cysteine, where the thiol group is substituted with a 3-aminopropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cysteine and 3-aminopropyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium under basic conditions to facilitate the nucleophilic substitution of the thiol group with the 3-aminopropyl group.
Purification: The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The amino groups can also undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride involves its interaction with biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride include:
Cysteine: The parent compound, which has a thiol group instead of the 3-aminopropyl group.
Homocysteine: A similar amino acid with an additional methylene group in the side chain.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.
The uniqueness of this compound lies in its ability to introduce a 3-aminopropyl group into molecules, providing a versatile functional group for further chemical modifications .
Propriétés
Formule moléculaire |
C6H16Cl2N2O2S |
|---|---|
Poids moléculaire |
251.17 g/mol |
Nom IUPAC |
2-amino-3-(3-aminopropylsulfanyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c7-2-1-3-11-4-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |
Clé InChI |
KEUQGIFFPPCMBV-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CSCC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


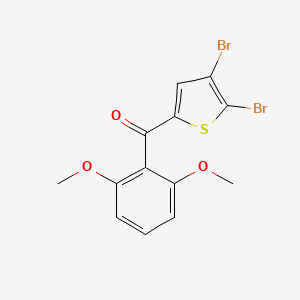
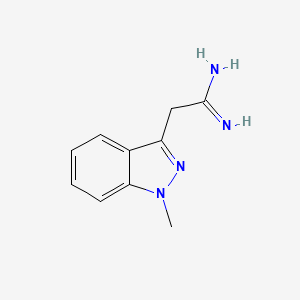


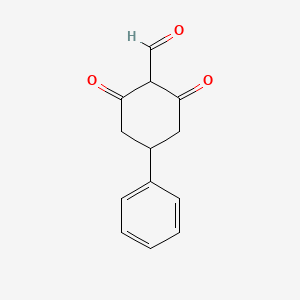
![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

